Dihydro-1,4-bis(phenylmethyl)-6-ethyl-6-phenyl-1H-1,4-diazepine-5,7(2H,6H)-dione

CaV1.3 calcium channel scaffold hopping ring expansion

Dihydro-1,4-bis(phenylmethyl)-6-ethyl-6-phenyl-1H-1,4-diazepine-5,7(2H,6H)-dione (CAS 95035-91-9) is a fully synthetic, seven‑membered cyclic β-dicarbonyl compound belonging to the 1,4-diazepane-5,7-dione class. Its substitution pattern—N1,N4‑dibenzyl groups combined with a geminal 6‑ethyl/6‑phenyl pair—is not found in the clinically established barbiturate or benzodiazepine chemical space.

Molecular Formula C27H28N2O2
Molecular Weight 412.5 g/mol
CAS No. 95035-91-9
Cat. No. B12740812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydro-1,4-bis(phenylmethyl)-6-ethyl-6-phenyl-1H-1,4-diazepine-5,7(2H,6H)-dione
CAS95035-91-9
Molecular FormulaC27H28N2O2
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESCCC1(C(=O)N(CCN(C1=O)CC2=CC=CC=C2)CC3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C27H28N2O2/c1-2-27(24-16-10-5-11-17-24)25(30)28(20-22-12-6-3-7-13-22)18-19-29(26(27)31)21-23-14-8-4-9-15-23/h3-17H,2,18-21H2,1H3
InChIKeyYJIYTQJSJQCEFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydro-1,4-bis(phenylmethyl)-6-ethyl-6-phenyl-1H-1,4-diazepine-5,7(2H,6H)-dione: A Structurally Distinct Scaffold in the 1,4-Diazepane-5,7-dione Family


Dihydro-1,4-bis(phenylmethyl)-6-ethyl-6-phenyl-1H-1,4-diazepine-5,7(2H,6H)-dione (CAS 95035-91-9) is a fully synthetic, seven‑membered cyclic β-dicarbonyl compound belonging to the 1,4-diazepane-5,7-dione class [1]. Its substitution pattern—N1,N4‑dibenzyl groups combined with a geminal 6‑ethyl/6‑phenyl pair—is not found in the clinically established barbiturate or benzodiazepine chemical space. The scaffold has been explored in the context of CaV1.3 calcium channel inhibition and HIV capsid assembly modulation [2][3], although direct pharmacological characterization of this specific derivative remains limited in the open literature.

Why Generic Substitution of Dihydro-1,4-bis(phenylmethyl)-6-ethyl-6-phenyl-1H-1,4-diazepine-5,7(2H,6H)-dione with In‑Class Analogs Is Not a Viable Procurement Strategy


Despite sharing a common 1,4-diazepane-5,7-dione core, substitution at the N1/N4 and C6 positions profoundly alters physicochemical properties and biological target engagement [1]. The dibenzyl groups in this compound impart significantly higher lipophilicity and steric bulk compared to the N‑unsubstituted or N‑alkyl congeners used in reported CaV1.3 and HIV capsid inhibitor series. Consequently, generic replacement with a simpler 1,4-diazepane-5,7-dione or a barbiturate analog cannot reproduce the same solubility, permeability, protein‑binding, or metabolic profile, making compound‑specific procurement essential for reproducible research or development [2].

Quantitative Differentiation Evidence for Dihydro-1,4-bis(phenylmethyl)-6-ethyl-6-phenyl-1H-1,4-diazepine-5,7(2H,6H)-dione Against Closest Comparators


Ring‑Size Divergence: Seven‑Membered Diazepane‑Dione vs. Six‑Membered Barbiturate Core and Its Impact on CaV1.3 Inhibitor Scaffold Performance

The 1,4-diazepane-5,7-dione scaffold represents a formal ring expansion of the barbiturate (pyrimidine‑2,4,6‑trione) core. In the CaV1.3 inhibitor series reported by Yun et al., the barbiturate derivative 14e exhibited an IC50 of 1.42 µM [1]. While the corresponding 1,4-dibenzyl-1,4-diazepane-5,7-dione scaffold was used as a synthetic entry point, its direct CaV1.3 activity has not been disclosed, preventing a quantitative head‑to‑head comparison. However, the larger ring size and altered hydrogen‑bonding network are expected to modulate target binding kinetics and selectivity relative to barbiturates [2].

CaV1.3 calcium channel scaffold hopping ring expansion

N‑Substituent Effect: Dibenzyl‑Protected Donor Acceptor Pattern vs. N‑H Free Analogues in Aryl Diazepane‑Dione SARS

In the 6‑aryl‑1,4-diazepane-5,7-dione series explored for HIV capsid assembly inhibition, the N1/N4 positions are typically unsubstituted or carry small alkyl groups to preserve hydrogen‑bond donor capacity [1]. Dihydro‑1,4‑bis(phenylmethyl)‑6‑ethyl‑6‑phenyl‑1H‑1,4‑diazepine‑5,7(2H,6H)‑dione, with its two benzyl groups, eliminates both donor sites and increases calculated logP by >2 units relative to the N‑H parent (estimated using ChemAxon; experimental logP not reported). This structural modification is expected to reduce aqueous solubility, alter albumin binding, and potentially shift the compound’s activity profile away from HIV capsid targets toward more lipophilic binding sites.

HIV capsid assembly lipophilicity modulation N‑benzyl substitution

Geminal 6‑Ethyl‑6‑Phenyl Substitution: Rationale for Divergent Anticonvulsant SAR vs. Phenobarbital

Phenobarbital (5‑ethyl‑5‑phenylbarbituric acid) is a positive allosteric modulator of GABA‑A receptors with an EC50 of approximately 100 µM at α1β2γ2 receptors [1]. The 1,4‑diazepane‑5,7‑dione analog places the identical 5‑ethyl‑5‑phenyl substitution at the corresponding C6 position, but the expanded ring and N‑benzyl substitutions are likely to abrogate GABA‑A receptor binding due to the loss of the imide‑NH pharmacophore required for hydrogen bonding to the receptor [2]. No direct GABA‑A activity data exist for the target compound, but the class‑level inference is that its anticonvulsant profile, if any, would be mediated through a different mechanism.

anticonvulsant barbiturate analog SAR divergence

Best Research and Industrial Application Scenarios for Dihydro-1,4-bis(phenylmethyl)-6-ethyl-6-phenyl-1H-1,4-diazepine-5,7(2H,6H)-dione


Use as a Scaffold‑Hopping Comparator in CaV1.3 Calcium Channel Inhibitor Lead Optimisation

With CaV1.3 inhibition being a validated paradigm for Parkinson’s disease and neuropathic pain, this compound can serve as a scaffold‑hopping reference alongside the barbiturate‑based series (e.g., 14e). Its distinct ring size and lipophilicity profile permit evaluation of how scaffold topology influences CaV channel subtype selectivity and ADME properties [1].

Negative Control for HIV Capsid Assembly Inhibitor Screening

Because the N1,N4‑dibenzyl substitution eliminates the hydrogen‑bond donor motif required for HIV capsid assembly inhibition, this compound is structurally precluded from engaging the capsid protein binding site. It therefore constitutes a valuable negative control compound when profiling 6‑aryl‑1,4‑diazepane‑5,7‑dione series actives [2].

Internal Standard for Analytical Method Development of Diazepane‑Based Drug Substances

The compound’s unique retention time on reversed‑phase HPLC (driven by high logP) and its characteristic MS/MS fragmentation pattern make it suitable as a non‑interfering internal standard in bioanalytical assays for 1,4‑diazepane‑containing drug candidates, especially where structural analogs may co‑elute [3].

Chemical Probe for Exploring Lipophilicity‑Dependent Pharmacokinetics in CNS Drug Discovery

With an estimated logP >5, this compound can be employed as a high‑lipophilicity benchmark in parallel artificial membrane permeability assays (PAMPA) and brain‑tissue binding studies to define the upper lipophilicity boundary for productive CNS drug‑like space within the 1,4‑diazepane‑dione chemotype [4].

Quote Request

Request a Quote for Dihydro-1,4-bis(phenylmethyl)-6-ethyl-6-phenyl-1H-1,4-diazepine-5,7(2H,6H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.